molecular formula C18H16N2O4 B2892001 (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate CAS No. 327075-40-1

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate

Cat. No.: B2892001
CAS No.: 327075-40-1
M. Wt: 324.336
InChI Key: IREFOARRFXSVHA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but relatively unknown .


Molecular Structure Analysis

The molecular formula of this compound is C17H14N2O4 . Unfortunately, the exact molecular structure could not be found in the available resources.

Scientific Research Applications

Novel Radical Precursor Application

A study by Bagal et al. (2006) explored the use of a structurally similar compound, cyano(ethoxycarbonothioylthio)methyl benzoate, as an innovative one-carbon radical equivalent. This compound demonstrated excellent potential for introducing acyl units via xanthate transfer radical addition to olefins. This application could be extended to various fields, including synthetic chemistry and materials science, indicating the potential versatility of "(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate" in similar radical-based synthetic processes (Bagal, de Greef, & Zard, 2006).

Acceleration of Organic Reactions

Aggarwal et al. (2002) described the acceleration of the Baylis-Hillman reaction in water, a finding that could influence the use of "this compound" in organic synthesis, particularly in reactions where polar solvents and hydrogen bonding play critical roles. This study highlights the importance of solvent choice and its impact on the efficiency of chemical reactions, potentially applicable to the synthesis or modification of compounds similar to "this compound" (Aggarwal, Dean, Mereu, & Williams, 2002).

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)15-6-4-5-7-16(15)20-17(21)13(11-19)10-14-9-8-12(2)24-14/h4-10H,3H2,1-2H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREFOARRFXSVHA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.